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Abstract
Ceramides are a class of bioactive sphingolipids that have emerged as critical regulators of a

myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and

senescence. Among the various ceramide species, the short-chain C8-ceramide (N-octanoyl-

D-erythro-sphingosine) has garnered significant attention as a cell-permeable analog of

endogenous ceramides, making it a valuable tool for elucidating ceramide-mediated signaling

pathways. Its ability to mimic the effects of natural ceramides has positioned it as a potential

therapeutic agent, particularly in oncology. This technical guide provides a comprehensive

overview of C8-ceramide as a bioactive lipid mediator, detailing its signaling pathways,

summarizing quantitative data on its biological effects, and providing detailed experimental

protocols for its study. This document is intended for researchers, scientists, and drug

development professionals interested in the biology and therapeutic potential of C8-ceramide.

Introduction to C8-Ceramide
C8-ceramide is a synthetic, cell-permeable analog of naturally occurring ceramides.[1] Unlike

its long-chain counterparts, the shorter acyl chain of C8-ceramide enhances its solubility and

ability to cross cellular membranes, allowing for the direct investigation of ceramide-induced

cellular events.[1] Once inside the cell, C8-ceramide can be metabolized to generate natural
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ceramides, leading to a significant increase in total cellular ceramide levels and subsequently

influencing a variety of signaling cascades.[1]

Quantitative Data on the Biological Effects of C8-
Ceramide
The biological activity of C8-ceramide has been quantified in numerous studies, particularly in

the context of its anti-cancer properties. The following tables summarize key quantitative data

from various cell-based assays.

Cell Line
Cancer
Type

IC50 (µM)
Exposure
Time (h)

Assay Reference

HepG2
Hepatocellula

r Carcinoma

~5

(liposomal)
48 MTT [2]

SMMC-7721
Hepatocellula

r Carcinoma
Not specified 48 MTT [2]

Huh-7
Hepatocellula

r Carcinoma
Not specified 48 MTT

H1299

Non-Small

Cell Lung

Cancer

~30 24 Trypan Blue

BV-2 Microglia ~30 24 Cell Count

C6 Glioma 32.7 Not specified MTT

HT29

Colorectal

Adenocarcino

ma

Not specified Not specified MTT

CCD-18Co
Normal Colon

Fibroblasts
56.91 Not specified MTT

Table 1: IC50 Values of C8-Ceramide in Various Cell Lines. This table presents the half-

maximal inhibitory concentration (IC50) of C8-ceramide required to inhibit 50% of cell viability

or proliferation in different cancer and normal cell lines.
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Cell Line

C8-
Ceramide
Concentrati
on (µM)

Exposure
Time (h)

Parameter
Measured

Result Reference

HepG2 10 48 Apoptosis

Significant

increase in

TUNEL-

positive cells

H1299 10-50 48

Apoptosis

(Annexin

V/PI)

Dose-

dependent

increase in

apoptotic

cells

H1299 10-50 48
Caspase-3

Activation

Dose-

dependent

increase in

cleaved

caspase-3

Alveolar Type

II Epithelial

Cells

20, 40, 80 12
Apoptosis

(Annexin V)

(22.67 ±

1.72)%,

(42.03 ±

1.34)%,

(50.40 ±

1.30)%

Alveolar Type

II Epithelial

Cells

20, 40, 80 24
Apoptosis

(Annexin V)

(28.93 ±

3.19)%,

(47.00 ±

1.08)%,

(57.77 ±

3.04)%

Alveolar Type

II Epithelial

Cells

20, 40, 80 12 Apoptosis

(TUNEL)

(13.24 ±

2.62)%,

(35.10 ±

4.59)%,
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(75.07 ±

4.37)%

Alveolar Type

II Epithelial

Cells

20, 40, 80 24
Apoptosis

(TUNEL)

(21.34 ±

2.09)%,

(37.12 ±

2.11)%,

(91.33 ±

0.72)%

Table 2: Quantitative Effects of C8-Ceramide on Apoptosis. This table summarizes the pro-

apoptotic effects of C8-ceramide across different cell types as measured by various apoptosis

assays.

Cell Line

C8-
Ceramide
Concentrati
on (µM)

Exposure
Time (h)

Parameter
Measured

Result Reference

H1299 10-50 24 Cell Cycle
Accumulation

in G1 phase

HepG2 10 24
p-AKT

(Ser473)

Decreased

expression

HepG2 10 24
p-mTOR

(Ser2448)

Decreased

expression

HepG2 10 24
p-ASK1

(Ser967)

Increased

expression

HepG2 10 24

p-JNK

(Thr183/Tyr1

85)

Increased

expression

H1299 10-30 24
ROS

Production

Dose-

dependent

increase
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Table 3: Effects of C8-Ceramide on Cellular Signaling Pathways. This table highlights the

impact of C8-ceramide on key signaling molecules involved in cell survival, proliferation, and

stress responses.

Signaling Pathways Modulated by C8-Ceramide
C8-ceramide exerts its biological effects by modulating a complex network of intracellular

signaling pathways. Below are diagrams of key pathways implicated in C8-ceramide-induced

cellular responses.

Liposomal
C8-Ceramide

ASK1 AKT

JNK

Apoptosis

mTOR

Cell Proliferation
& Survival

Click to download full resolution via product page

Figure 1: C8-Ceramide Signaling in Hepatocellular Carcinoma. This diagram illustrates how

liposomal C8-ceramide induces apoptosis through the ASK1-JNK pathway and inhibits cell

proliferation and survival by downregulating the AKT-mTOR pathway in hepatocellular

carcinoma cells.
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Figure 2: C8-Ceramide Signaling in Non-Small Cell Lung Cancer. This diagram depicts the

proposed mechanism where C8-ceramide increases reactive oxygen species (ROS)

production, leading to a switch from SOD1 to SOD2, accumulation of Cyclin D1, G1 cell cycle

arrest, and ultimately apoptosis in non-small cell lung cancer cells.
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Figure 3: C8-Ceramide and PP2A Signaling. This diagram illustrates how ceramide can

activate Protein Phosphatase 2A (PP2A) by binding to and inhibiting its endogenous inhibitor,

SET (also known as I2PP2A). Activated PP2A can then dephosphorylate pro-survival proteins

like AKT and Bcl-2, thereby promoting apoptosis.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

investigate the biological effects of C8-ceramide.

Preparation of Liposomal C8-Ceramide
Liposomal formulations are often used to enhance the solubility and delivery of C8-ceramide to

cells.
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Materials:

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))]

C8-ceramide

Chloroform

Sterile isotonic 0.9% NaCl solution

Nitrogen gas

Sonicator

Extruder with 100-nm polycarbonate membranes

Procedure:

Solubilize the lipids (DSPC, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, 1,2-distearoyl-

sn-glycero-3-phosphoethanolamine-N-[methoxyPEG(2000)], N-octanoyl-sphingosine-1-

[succinyl(methoxyPEG(750))], and C8-ceramide) in chloroform in a specific molar ratio (e.g.,

4.9:2.6:1.2:1:3).

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

Hydrate the lipid film with a sterile isotonic 0.9% NaCl solution.

Prepare the liposomes by sonication followed by extrusion through 100-nm polycarbonate

membranes.

Characterize the liposomes for size, charge, and ceramide loading.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1668189?utm_src=pdf-body
https://www.benchchem.com/product/b1668189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cells of interest

96-well plates

C8-ceramide stock solution (dissolved in DMSO or ethanol)

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of C8-ceramide in complete culture medium from the stock solution.

Remove the overnight culture medium from the cells and replace it with the medium

containing various concentrations of C8-ceramide. Include a vehicle control (medium with

the same concentration of DMSO or ethanol as the highest C8-ceramide concentration).

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2

incubator.

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to metabolize the MTT into formazan crystals.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to

detect DNA fragmentation, a hallmark of apoptosis.

Materials:

Cells cultured on coverslips or slides

Paraformaldehyde (4% in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

Fluorescence microscope

Procedure:

Treat cells with C8-ceramide for the desired time to induce apoptosis.

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

Wash the cells with PBS.

Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.

Wash the cells with PBS.

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at

37°C in the dark.

Wash the cells with PBS.
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Mount the coverslips on slides with a mounting medium containing a nuclear counterstain

(e.g., DAPI).

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green

fluorescence in the nucleus.

Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of

proteins in response to C8-ceramide treatment.

Materials:

Cell lysates from C8-ceramide-treated and control cells

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-JNK

(Thr183/Tyr185), anti-JNK, anti-cleaved caspase-3, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with C8-ceramide for the desired time.

Lyse the cells in lysis buffer on ice.
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Determine the protein concentration of the lysates.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking

buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000

dilution in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to a loading control like β-actin.

Quantification of C8-Ceramide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of lipids like C8-ceramide.

Materials:

Cell or tissue samples

Internal standard (e.g., C17-ceramide)

Organic solvents for lipid extraction (e.g., chloroform, methanol)

LC-MS/MS system with a C8 or C18 reverse-phase column
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Procedure:

Homogenize the cell or tissue sample.

Add a known amount of the internal standard.

Extract the lipids using a method such as the Bligh-Dyer extraction.

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

Inject the sample into the LC-MS/MS system.

Separate the lipids using a gradient elution on a C8 or C18 column.

Detect and quantify the different ceramide species using multiple reaction monitoring (MRM)

in positive ion mode.

Calculate the concentration of C8-ceramide based on the peak area ratio to the internal

standard and a standard curve.

Conclusion
C8-ceramide is a powerful tool for investigating the complex roles of ceramides in cellular

signaling. Its ability to induce apoptosis and inhibit proliferation in cancer cells highlights its

therapeutic potential. The signaling pathways it modulates, including the ASK1-JNK, AKT-

mTOR, and PP2A pathways, offer multiple targets for drug development. The experimental

protocols provided in this guide offer a starting point for researchers to explore the multifaceted

biology of C8-ceramide. Further research is warranted to fully elucidate its mechanisms of

action and to translate its therapeutic promise into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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